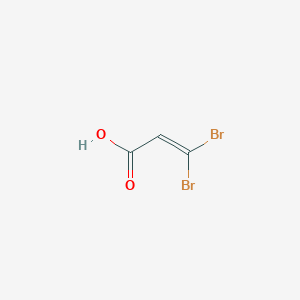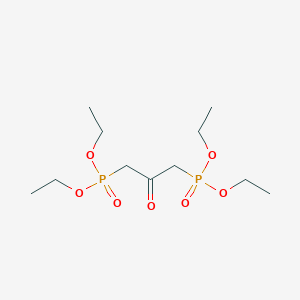
4-Bromo-1-methoxy-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene involves multiple steps, starting from precursors such as methoxymethyl-substituted aryl methyl ethers. For instance, the total synthesis of a natural product starting from (3-bromo-4,5-dimethoxyphenyl)methanol demonstrates the complexity and specificity required in these synthetic pathways, achieving an overall yield of 34% after five steps (Akbaba et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, has been elucidated using X-ray crystallographic analysis, shedding light on the stereochemistry and conformational specifics of these molecules (Li et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene and its analogs demonstrate a range of reactivities and outcomes. For example, the reaction with benzenethiols promoted by InCl3·4H2O showcases the compound's ability to undergo addition-elimination and substitution reactions, providing insight into its chemical behavior and the influence of substituents (Zhao et al., 2010).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
4-Bromo-1-methoxy-2-(trifluoromethyl)benzene serves as a pivotal intermediate in organic synthesis, offering diverse reactivity due to the presence of bromo, methoxy, and trifluoromethyl groups. It is employed in the synthesis of complex molecules, demonstrating its versatility in constructing various chemical structures. For instance, it participates in metalation reactions, where its position relative to substituents influences reactivity, showcasing the steric and electronic effects of the trifluoromethyl group in directing metalation sites (Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006). Additionally, its functionalization through site-selective metalation and subsequent transformation into valuable derivatives underscores its utility in organic synthesis, providing pathways to synthesize benzoic acids and their derivatives (Dmowski & Piasecka-Maciejewska, 1998).
Material Science and Molecular Electronics
In material science and molecular electronics, this compound is a building block for designing and synthesizing new materials. Its use in creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations exemplifies its role in developing components for electronic devices. Such applications highlight the compound's relevance in advancing technologies through the creation of molecular wires and electronic materials (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).
Catalysis
In the realm of catalysis, 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene has found applications in cross-coupling reactions. Its derivatization into phosphaalkene complexes showcases its integration into catalytic systems, facilitating Suzuki and Sonogashira cross-coupling reactions. These applications demonstrate the compound's utility in enhancing reaction efficiencies and selectivities, contributing significantly to the development of new catalytic methods (Deschamps, Goff, Ricard, & Floch, 2007).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
4-bromo-1-methoxy-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFPWZDSCKENBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379511 |
Source


|
| Record name | 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | |
CAS RN |
1514-11-0 |
Source


|
| Record name | 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1514-11-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74745.png)









![Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-](/img/structure/B74764.png)


